molecular formula C19H17NO3 B1683991 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one CAS No. 154447-36-6

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

Cat. No. B1683991
M. Wt: 307.3 g/mol
InChI Key: CZQHHVNHHHRRDU-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known compound.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Effects on C. elegans Life Cycle and Longevity

Research has shown that 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, when used on the nematode Caenorhabditis elegans, impacts various aspects of its life cycle, including development, thermotolerance, and longevity. This compound, which inhibits mammalian phosphatidylinositol 3-OH kinase, has been observed to induce dauer formation and thermotolerance at concentrations of 160 µM and above. Additionally, it can marginally increase the lifespan of adult worms. This suggests a connection between neuroendocrine signaling pathways in adult worms and their stress resistance and longevity (Babar et al., 1999).

Role in Antiplatelet Activity

A series of 2-morpholinylchromones, including 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, has been synthesized and evaluated for their antiplatelet properties. These compounds have shown potential in inhibiting ADP-induced platelet aggregation. Certain derivatives within this class have demonstrated effectiveness in preventing platelet-dependent thrombus formation in dogs, highlighting their potential therapeutic value in cardiovascular diseases (Morris et al., 1993).

Antitumor and Antiangiogenic Activity

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) and its derivatives have been studied for their potential in cancer treatment, particularly in terms of inhibiting tumor growth and angiogenesis. One such derivative, SF1126, designed to be more soluble and specifically target tumor vasculature, has shown promising results in preclinical trials. It exhibits antitumor and antiangiogenic activity, indicating its potential as a treatment option in cancer therapy (Garlich et al., 2008).

Inhibition of L-Type Cav1.2 Ca2+ Channels

The compound has been identified as an inhibitor of L-type Ca2+ channels, in addition to its recognized role as a phosphatidylinositol 3-kinase inhibitor. This finding is significant because these channels are involved in various physiological processes, and the compound's inhibitory effect could have implications for understanding the regulation of these channels and their role in different diseases (Welling et al., 2005).

QSAR Analysis of Cytotoxicity

Quantitative Structure-Activity Relationship (QSAR) analysis of 2-(N-cyclicamino)chromone derivatives, including 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, has been conducted to evaluate their cytotoxicity against human oral squamous cell carcinoma. These compounds have shown potential as tumor-specific agents, opening new avenues for the design of anticancer drugs (Shi et al., 2018).

Potentiation of Anti-Cancer Effects

In gastric cancer, the combination of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) and oxaliplatin has been found to enhance the anti-cancer effects of the latter. This combination therapy results in increased apoptosis and cell growth inhibition, both in vitro and in vivo. The enhanced efficacy is attributed to the activation of the death receptor pathway, suggesting a promising therapeutic approach for gastric cancer treatment (Liu et al., 2011).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For a specific compound, you would need to refer to scientific literature or databases for accurate and detailed information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHHVNHHHRRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042650
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

CAS RN

154447-36-6
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-294002
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 154447-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286
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Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-294002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,540
Citations
CJ Vlahos, WF Matter, KY Hui, RF Brown - Journal of Biological Chemistry, 1994 - ASBMB
Phosphatidylinositol (PtdIns) 3-kinase is an enzyme implicated in growth factor signal transduction by associating with receptor and nonreceptor tyrosine kinases, including the platelet-…
Number of citations: 074 www.jbc.org
A Welling, F Hofmann, JW Wegener - Molecular pharmacology, 2005 - ASPET
Phosphatidylinositol 3-kinase (PI3-K) is involved in physiological processes of cellular proliferation and inflammation and, as postulated recently, in the regulation of L-type Ca 2+ …
Number of citations: 33 molpharm.aspetjournals.org
SO Rizzoli, WJ Betz - Journal of Neuroscience, 2002 - Soc Neuroscience
Inositol phospholipids are thought to play an important regulatory role in synaptic membrane traffic. We investigated the effects of perturbing 3-phosphoinositide metabolism on …
Number of citations: 64 www.jneurosci.org
B Tolloczko, P Turkewitsch, M Al-Chalabi… - Journal of Pharmacology …, 2004 - ASPET
Phosphoinositide 3-kinase (PI3K) may potentially influence intracellular [Ca 2+ ] i concentration by several mechanisms. We have investigated the effects of phosphoinositide 3-kinase (…
Number of citations: 38 jpet.aspetjournals.org
M Nakamura, S Nakashima, Y Katagiri… - Biochemical …, 1997 - Elsevier
Phospholipase D (PLD) plays an important role in neutrophil activation. However, despite various proposed mechanisms, its detailed regulatory mechanism is not fully understood. The …
Number of citations: 33 www.sciencedirect.com
Y DO JUNG, MINS KIM, KUYS LEE, INC KANG… - Pharmacological …, 1999 - Elsevier
The level of nitrite accumulation in the culture media of astrocytes activated with lipopolysaccharide (LPS) and interferon-γ (IFN) was decreased by pretreatment of cells with LY294002, …
Number of citations: 15 www.sciencedirect.com
M Guo, A Joiakim, JJ Reiners Jr - Biochemical pharmacology, 2000 - Elsevier
Numerous flavonoids are ligands of the aryl hydrocarbon receptor (AHR) and function as AHR antagonists and/or agonists. LY294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-…
Number of citations: 42 www.sciencedirect.com
GA Morales, JR Garlich, J Su, X Peng… - Journal of Medicinal …, 2013 - ACS Publications
Dysregulation of the phosphatidylinositol-3-kinase (PI3K) pathway in a wide range of tumors has made PI3K a consensus target to inhibit as illustrated by more than 15 inhibitors now in …
Number of citations: 53 pubs.acs.org
AS Kristof, G Pacheco-Rodriguez, B Schremmer… - … of Pharmacology and …, 2005 - ASPET
Mammalian target of rapamycin (mTOR), a serine/threonine kinase, regulates cell growth and proliferation in part via the activation of p70 S6 kinase (S6K). Rapamycin is an antineo-…
Number of citations: 53 jpet.aspetjournals.org
C Cano, K Saravanan, C Bailey, J Bardos… - Journal of medicinal …, 2013 - ACS Publications
Analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), a potent inhibitor of DNA-dependent protein kinase (DNA-PK; IC 50 = 42 ± 2 nM), have been …
Number of citations: 48 pubs.acs.org

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